molecular formula C13H8Cl2F3NO3S B14546592 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide CAS No. 61721-29-7

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide

Cat. No.: B14546592
CAS No.: 61721-29-7
M. Wt: 386.2 g/mol
InChI Key: GVHDUGNGMNIZTC-UHFFFAOYSA-N
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Description

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide is a complex organic compound characterized by the presence of dichloro, trifluoromethyl, phenoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,6-dichloro-4-(trifluoromethyl)phenol with benzene-1-sulfonyl chloride under basic conditions to form the desired sulfonamide compound . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield various sulfonamide derivatives, while coupling reactions can produce biaryl compounds with enhanced properties .

Mechanism of Action

The mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dichloro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards its targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]benzene-1-sulfonamide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61721-29-7

Molecular Formula

C13H8Cl2F3NO3S

Molecular Weight

386.2 g/mol

IUPAC Name

4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]benzenesulfonamide

InChI

InChI=1S/C13H8Cl2F3NO3S/c14-10-5-7(13(16,17)18)6-11(15)12(10)22-8-1-3-9(4-2-8)23(19,20)21/h1-6H,(H2,19,20,21)

InChI Key

GVHDUGNGMNIZTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl)S(=O)(=O)N

Origin of Product

United States

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